molecular formula C25H25BN2O2 B13350472 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine

1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine

Cat. No.: B13350472
M. Wt: 396.3 g/mol
InChI Key: NNIQONFVQHTHGX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine is an organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a phenyl group, a boronic ester group, and an imidazo[1,5-a]pyridine core. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid or ester is coupled with a halogenated imidazo[1,5-a]pyridine.

    Attachment of the boronic ester group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Dihydroimidazo[1,5-a]pyridine derivatives.

    Substitution: Various substituted phenylimidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine: Similar structure but with different substitution patterns.

    1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-b]pyridine: Different isomer with a similar core structure.

Uniqueness

1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a boronic ester group and an imidazo[1,5-a]pyridine core. This combination imparts distinct reactivity and properties, making it valuable in various applications.

Properties

Molecular Formula

C25H25BN2O2

Molecular Weight

396.3 g/mol

IUPAC Name

1-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[1,5-a]pyridine

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)20-14-10-13-19(17-20)23-27-22(18-11-6-5-7-12-18)21-15-8-9-16-28(21)23/h5-17H,1-4H3

InChI Key

NNIQONFVQHTHGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=C4N3C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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